3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the bromination of 3,5-bis(trifluoromethyl)benzene, followed by the preparation of the corresponding Grignard reagent. This Grignard reagent is then reacted with carbon dioxide to yield the desired carboxylic acid . The reaction conditions often require careful control of temperature and solvent to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety considerations are crucial due to the potential explosiveness of the intermediates involved .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted biphenyl derivatives .
Scientific Research Applications
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but lacks the biphenyl moiety.
3,5-Bis(trifluoromethyl)phenylacetic acid: Contains an acetic acid group instead of a carboxylic acid.
3,5-Bis(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both trifluoromethyl groups and the biphenyl structure, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H8F6O2 |
---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)9-5-8(6-10(7-9)15(19,20)21)11-3-1-2-4-12(11)13(22)23/h1-7H,(H,22,23) |
InChI Key |
VQGZGFVWERQDLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.